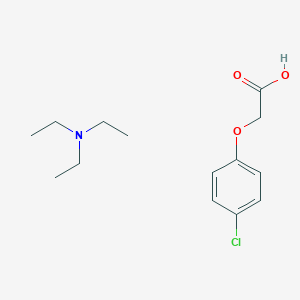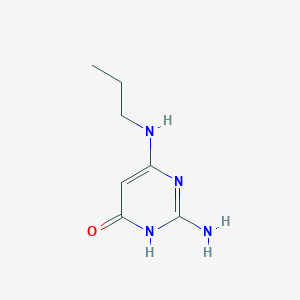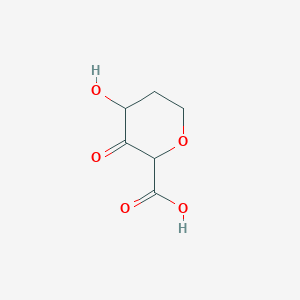![molecular formula C19H35NO4S B14381859 N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine CAS No. 88331-24-2](/img/structure/B14381859.png)
N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine is a synthetic compound that belongs to the class of acyl glycines. Acyl glycines are minor metabolites of fatty acids and play a role in various biochemical processes. This compound is characterized by the presence of a tetradecanoyl group attached to a sulfanyl-propanoyl moiety, which is further linked to glycine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine typically involves the acylation of glycine with a tetradecanoylsulfanyl-propanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acyl group can be substituted with other acyl groups through nucleophilic acyl substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various acyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways involving acyl glycines.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine involves its interaction with specific enzymes and receptors in the body. It is believed to modulate metabolic pathways by acting as a substrate or inhibitor for enzymes involved in fatty acid metabolism. The molecular targets include enzymes such as glycine N-acyltransferase, which catalyzes the formation of acyl glycines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Propionylglycine: Another acyl glycine with a shorter acyl chain.
N-Butyryl glycine: Similar structure but with a butyryl group instead of a tetradecanoyl group.
N-Octanoyl glycine: Contains an octanoyl group, making it less hydrophobic compared to N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine.
Uniqueness
This compound is unique due to its long tetradecanoyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in studies involving lipid metabolism and membrane interactions.
Eigenschaften
CAS-Nummer |
88331-24-2 |
|---|---|
Molekularformel |
C19H35NO4S |
Molekulargewicht |
373.6 g/mol |
IUPAC-Name |
2-(3-tetradecanoylsulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C19H35NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(24)25-15-14-17(21)20-16-18(22)23/h2-16H2,1H3,(H,20,21)(H,22,23) |
InChI-Schlüssel |
GLPKNMTXZCJCJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)SCCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


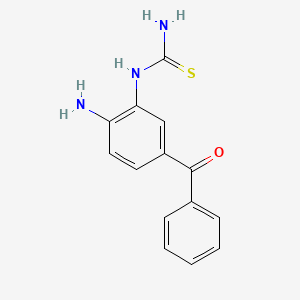
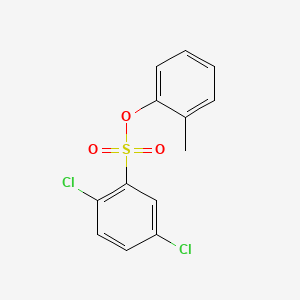
![N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine](/img/structure/B14381784.png)

![1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14381796.png)
![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)
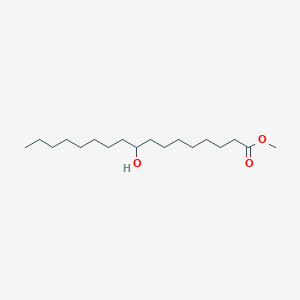
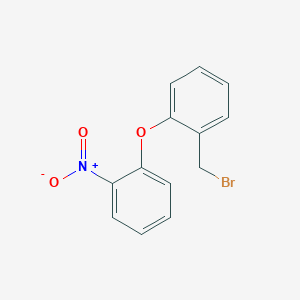
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14381815.png)
